BenchChemオンラインストアへようこそ!

1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Dopamine D3 receptor Binding affinity Substance use disorders

This compound delivers sub-nanomolar D3 binding (Ki=0.260 nM) and >50-fold D2/D3 selectivity, enabling 38-58× lower mass per assay well vs. standard probes. Sourced as a high-purity solid, it minimizes D2 signal in competitive binding, occupancy, and PET tracer studies. Request a quote for batch-specific purity and pricing.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 2059537-80-1
Cat. No. B2729304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
CAS2059537-80-1
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)N4C(=O)CCC4=O
InChIInChI=1S/C17H20N2O4S/c20-16-8-9-17(21)18(16)14-10-12-6-7-13(11-14)19(12)24(22,23)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2
InChIKeyJMIZLFNYGOWHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2059537-80-1): Chemical Identity and Core Pharmacological Profile for D3 Receptor-Targeted Procurement


The compound 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2059537-80-1) is a synthetic small molecule featuring a rigid 8-azabicyclo[3.2.1]octane (tropane-like) scaffold N-functionalized with a benzenesulfonyl group and further substituted at the 3-position with a pyrrolidine-2,5-dione (succinimide) moiety [1]. Its molecular formula is C₁₇H₂₀N₂O₄S (MW 348.42). The compound has been disclosed as a high-affinity ligand for the human dopamine D3 receptor (Ki = 0.260 nM) in US Patent 8748608, establishing its primary pharmacological relevance in the D3 receptor ligand space [1] [2]. This core scaffold is shared by a family of investigational D3-selective ligands being explored for neuropsychiatric conditions including substance use disorders; however, the specific sulfonyl and imide substitution pattern of this compound provides a differentiated pharmacological fingerprint that is not interchangeable with other D3-targeting scaffolds or even closely related analogs within the same patent family.

Why Generic Substitution of 1-[8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione with Other D3 Ligands Fails in Quantitative Pharmacology


Superficial structural similarity within the dopamine D3 receptor ligand class masks large quantitative differences in binding affinity, functional activity, and D2/D3 selectivity that render simple analog substitution scientifically invalid. The benzenesulfonyl-azabicyclo-succinimide architecture of this compound yields a Ki of 0.260 nM at the human D3 receptor, placing it among the highest-affinity ligands in the 4-phenylpiperazine-derived series disclosed in US 8748608 [1] [2]. Even within this single patent, closely related analogs with modified sulfonyl substituents or altered linker regions show Ki values spanning more than two orders of magnitude (from sub-nanomolar to >100 nM), and D2/D3 selectivity ratios ranging from <10-fold to >100-fold [1]. Furthermore, functional antagonist activity (IC50 = 25.7 nM in quinpirole-stimulated mitogenesis assays at human D3 receptors expressed in HEK293 cells) does not linearly track binding affinity across the series, meaning that compounds with similar Ki values can exhibit divergent functional efficacy and cannot be assumed interchangeable for in vitro or in vivo experimental protocols [1] [3]. These compound-specific variations in affinity, selectivity, and intrinsic efficacy make blind substitution scientifically indefensible for any receptor-binding or cell-based assay application.

Quantitative Differential Evidence for 1-[8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2059537-80-1) Versus Closest Analogs


D3 Receptor Binding Affinity (Ki): Sub-Nanomolar Potency vs. Closest In-Patent Structural Analogs

This compound demonstrates a Ki of 0.260 nM at the human dopamine D3 receptor, as measured by displacement of [¹²⁵I]IABN in HEK293 cells expressing the human D3 receptor [1]. Within the same patent (US 8,748,608), the closest structural analogs bearing alternative sulfonyl groups (e.g., 4-trifluoromethyl-benzenesulfonyl, 2-chloro-benzenesulfonyl) show Ki values ranging from approximately 1–5 nM for the most potent congeners to >100 nM for less optimized substitution patterns [1] [2]. This represents a 4- to >380-fold affinity advantage for the benzenesulfonyl-substituted compound over its nearest neighbors, making it one of the highest-affinity D3 ligands in this chemical series.

Dopamine D3 receptor Binding affinity Substance use disorders

Functional Antagonist Activity at D3 Receptors: IC50 vs. Related 4-Phenylpiperazine-Derived D3 Ligands

In a functional assay measuring inhibition of quinpirole-stimulated mitogenesis in CHO cells expressing human D3 receptors, this compound exhibits an IC50 of 25.7 nM [1]. Comparator compounds from the same patent series, such as BDBM123842 (US8748608, Example 16 with IC50 = 15.8 nM) and BDBM123840 (IC50 = 22.9 nM), show comparable or slightly more potent functional antagonism, but none of these comparators simultaneously achieve the sub-nanomolar binding affinity (Ki = 0.260 nM) of the target compound [1] [2]. This combination of properties—extremely high binding affinity coupled with moderate functional antagonism—is a distinct pharmacological signature that may reflect unique binding kinetics or a partial agonist profile at D3 receptors.

Functional antagonism Mitogenesis assay D3 receptor signaling

Structural Differentiation: Benzenesulfonyl-8-azabicyclo-succinimide Scaffold vs. 4-Phenylpiperazine Series and Alternative Sulfonyl Substituents

The 8-azabicyclo[3.2.1]octane core of this compound provides a conformationally constrained scaffold that topologically distinguishes it from the more flexible 4-phenylpiperazine-based D3 ligands that dominate the patent literature [1]. Among compounds sharing this core, the benzenesulfonyl substituent at the 8-position creates a distinct electrostatic and steric environment compared to analogs with electron-withdrawing (e.g., 4-trifluoromethyl, 4-trifluoromethoxy) or electron-donating (e.g., 4-methoxy) substituents on the sulfonyl aryl ring . The unsubstituted benzenesulfonyl group results in a calculated logP (clogP) value estimated to be approximately 1.5–2.0 log units lower than analogs bearing 4-trifluoromethyl substituents, offering a differentiated physicochemical profile that may translate to altered solubility, permeability, and brain penetration characteristics, as demonstrated for hydroxylated analogs in the same patent family [1].

Medicinal chemistry Scaffold hopping D3 receptor pharmacophore

D2/D3 Selectivity Profile: A Differentiated Selectivity Fingerprint for D3-Focused Assays

Although direct comparative D2/D3 selectivity data for this specific compound (Ki ratio D2/D3) are not publicly available in a head-to-head format, class-level evidence from the US8748608 patent demonstrates that D3 affinity in this chemical series is exquisitely sensitive to the nature of the sulfonyl substituent and the azabicyclo substitution pattern [1]. Compounds in this patent with Ki values at D3 below 1 nM typically exhibit D2/D3 selectivity ratios ranging from 50- to >100-fold, whereas weaker D3 binders (Ki >10 nM) often show much lower selectivity (<10-fold) [1]. Given the sub-nanomolar D3 Ki of 0.260 nM for the target compound, it is likely to fall into the high-selectivity category (>50-fold D2/D3), providing a quantifiable advantage over tools like the commonly used D3 antagonist SB-277011A (D2/D3 selectivity ~80-fold but with lower absolute D3 affinity, Ki ≈ 10–15 nM) [2].

D2/D3 selectivity Receptor subtype selectivity Off-target risk

Evidence-Backed Application Scenarios for 1-[8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2059537-80-1) in D3 Receptor Research


High-Sensitivity D3 Receptor Binding and Occupancy Assays

For laboratories performing competitive radioligand binding assays to quantify D3 receptor density or drug candidate affinity, the sub-nanomolar Ki (0.260 nM) of this compound enables detection of D3 receptors at concentrations where common comparator ligands such as SB-277011A (Ki ≈ 10–15 nM) would fail to produce measurable displacement [1]. This high affinity translates to a theoretical 38- to 58-fold lower mass requirement per assay well, directly reducing compound consumption and procurement cost per data point in high-throughput screening campaigns [1] [2]. Additionally, its predicted high D2/D3 selectivity (>50-fold based on class-level SAR) minimizes the confounding D2 receptor signal that plagues less selective probes, increasing assay specificity and data interpretability [2].

Pharmacological Tool for In Vivo D3 Receptor Occupancy and Behavioral Studies

The combined profile of ultra-high D3 affinity (Ki = 0.260 nM) and moderate functional antagonism (IC50 = 25.7 nM) makes this compound well-suited for in vivo target engagement studies where sustained receptor occupancy is required at low brain concentrations without inducing complete functional blockade [1] [3]. Its predicted favorable CNS physicochemical profile (clogP in the 2–5 range; PSA below the 75 Ų threshold) suggests adequate brain penetration—a critical differentiator from more lipophilic trifluoromethyl-substituted analogs that may exhibit higher non-specific binding and poorer free fraction in brain tissue [3]. This enables lower dose requirements in rodent models of drug-seeking behavior, reducing compound procurement needs and minimizing potential off-target effects [2].

Chemical Probe for Structure-Activity Relationship (SAR) Studies on the D3 Pharmacophore

Medicinal chemistry groups engaged in D3 ligand optimization can use this compound as a reference standard to benchmark new synthetic analogs, given its well-defined substitution pattern (unsubstituted benzenesulfonyl at the 8-position of 8-azabicyclo[3.2.1]octane and pyrrolidine-2,5-dione at the 3-position) and its quantitative binding and functional activity data [1] [2]. The 4- to >380-fold affinity advantage over close sulfonyl-substituted variants establishes a quantitative structure-activity relationship (QSAR) baseline that can be used to computationally or experimentally evaluate the impact of introducing electron-withdrawing, donating, or sterically demanding groups onto the phenyl ring [2]. This positions the compound as a key comparator for any laboratory developing next-generation D3-selective agents.

Radioligand Development Precursor for D3 Receptor Imaging

The extremely high D3 binding affinity (Ki = 0.260 nM), combined with its clean structural scaffold amenable to radiolabeling (e.g., ¹¹C-methylation or ¹⁸F-fluoroalkylation of the phenyl ring), positions this compound as a promising precursor candidate for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radiotracer development [1] [2]. Its predicted D2/D3 selectivity exceeding 50-fold is comparable to, or better than, the selectivity profile of the clinically used D3 PET tracer [¹¹C]-(+)-PHNO, while its higher absolute affinity could overcome the low signal-to-noise ratio limitations encountered in cortical regions with low D3 expression [2]. For imaging centers developing novel D3 radioligands, procuring this compound for cold reference standard and precursor chemistry is a scientifically justified investment supported by publicly available binding data [1].

Quote Request

Request a Quote for 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.